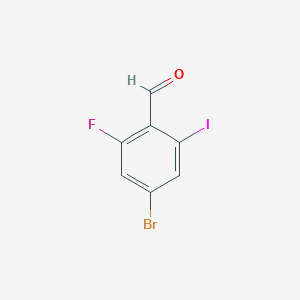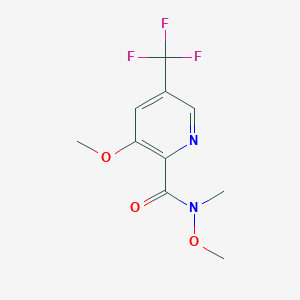
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C9H9F3N2O2 It is known for its unique structural features, including the presence of a trifluoromethyl group and a picolinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide typically involves the reaction of 5-(trifluoromethyl)picolinic acid with N-methyl-N-methoxyamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules like proteins and DNA.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methoxy-N-methyl-5-(trifluoromethyl)picolinamide
- 3,N-Dimethoxy-N-methyl-5-trifluoromethylbenzamide
- N-Methyl-3-(trifluoromethyl)aniline
Uniqueness
N,3-Dimethoxy-N-methyl-5-(trifluoromethyl)picolinamide stands out due to its unique combination of a picolinamide core and a trifluoromethyl group. This structural feature imparts distinct physicochemical properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H11F3N2O3 |
|---|---|
Poids moléculaire |
264.20 g/mol |
Nom IUPAC |
N,3-dimethoxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H11F3N2O3/c1-15(18-3)9(16)8-7(17-2)4-6(5-14-8)10(11,12)13/h4-5H,1-3H3 |
Clé InChI |
WHWMHGMZCZYQME-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=C(C=C(C=N1)C(F)(F)F)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B13026377.png)


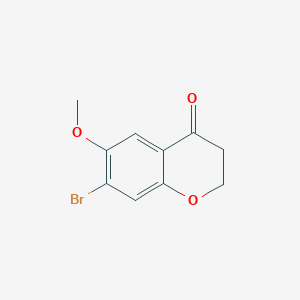
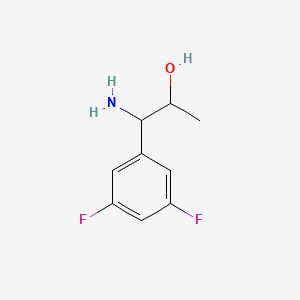
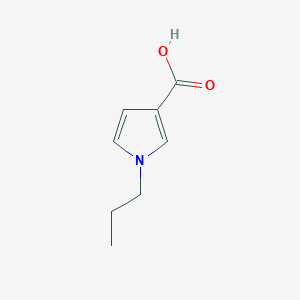
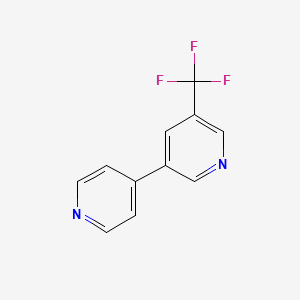
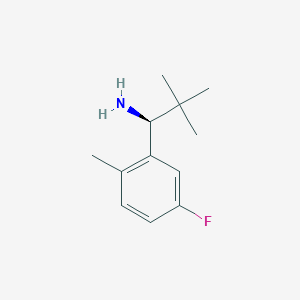
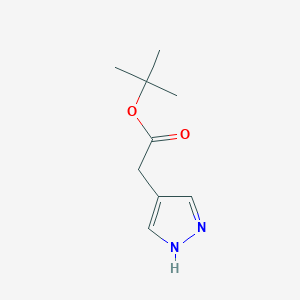

![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)
